

Spectroscopic data of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1287881

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A comprehensive technical guide on the spectroscopic and synthetic aspects of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Disclaimer: Direct experimental spectroscopic data for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** is not readily available in public databases. The information presented herein is a compilation of physicochemical properties from established sources and an analysis of spectroscopic data from close structural analogs to provide a predictive characterization.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ BrN	PubChem[1]
Molecular Weight	236.11 g/mol	PubChem[1]
IUPAC Name	1-(3-bromophenyl)cyclobutane-1-carbonitrile	PubChem[1]
CAS Number	29786-38-7	PubChem[1]
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	234.99966 Da	PubChem[1]
Monoisotopic Mass	234.99966 Da	PubChem[1]
Topological Polar Surface Area	23.8 Å ²	PubChem[1]

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**, the following data is predicted based on the analysis of structurally similar compounds, primarily 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile and (3-Bromophenyl)acetonitrile.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would feature signals corresponding to the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the cyclobutane ring.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~ 7.7 - 7.3	m	Ar-H	The aromatic protons are expected in this region, showing complex splitting patterns due to their coupling.
~ 2.8 - 2.2	m	-CH ₂ - (cyclobutane)	The methylene protons of the cyclobutane ring will likely appear as complex multiplets due to geminal and vicinal coupling.
~ 2.2 - 1.8	m	-CH ₂ - (cyclobutane)	The remaining methylene protons of the cyclobutane ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclobutane ring, and the nitrile carbon.

Predicted Chemical Shift (δ , ppm)	Assignment	Notes
~ 140 - 120	Ar-C	Aromatic carbons.
~ 122	C-Br	Aromatic carbon attached to bromine.
~ 120	-C \equiv N	Nitrile carbon.
~ 40 - 30	Quaternary C	Quaternary carbon of the cyclobutane ring.
~ 35 - 15	-CH ₂ - (cyclobutane)	Methylene carbons of the cyclobutane ring.

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the aliphatic C-H bonds.

Predicted Wavenumber (cm ⁻¹)	Functional Group	Notes
~ 2230	-C \equiv N	Characteristic sharp absorption for the nitrile group.
~ 3100 - 3000	Ar C-H stretch	Aromatic C-H stretching vibrations.
~ 1600, 1475	C=C stretch	Aromatic ring skeletal vibrations.
~ 2980 - 2850	Aliphatic C-H stretch	C-H stretching of the cyclobutane ring.
~ 800 - 700	Ar C-H bend	Out-of-plane bending for the substituted benzene ring.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment	Notes
235/237	$[M]^+$	Molecular ion peak showing the characteristic isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br}$).
208/210	$[M - \text{HCN}]^+$	Loss of hydrogen cyanide.
156	$[M - \text{Br}]^+$	Loss of the bromine atom.
129	$[M - \text{Br} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide after bromine loss.

Experimental Protocols

Proposed Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

A plausible synthetic route for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

- (3-Bromophenyl)acetonitrile
- 1,3-Dibromopropane
- Sodium hydride (NaH) or Sodium amide (NaNH_2)
- Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of (3-Bromophenyl)acetonitrile in anhydrous THF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
- The sample would be dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

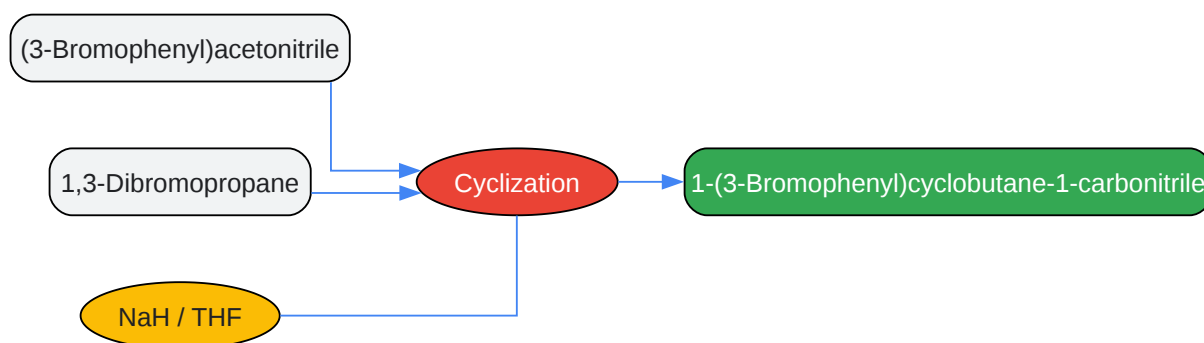
Infrared (IR) Spectroscopy:

- The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.
- The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

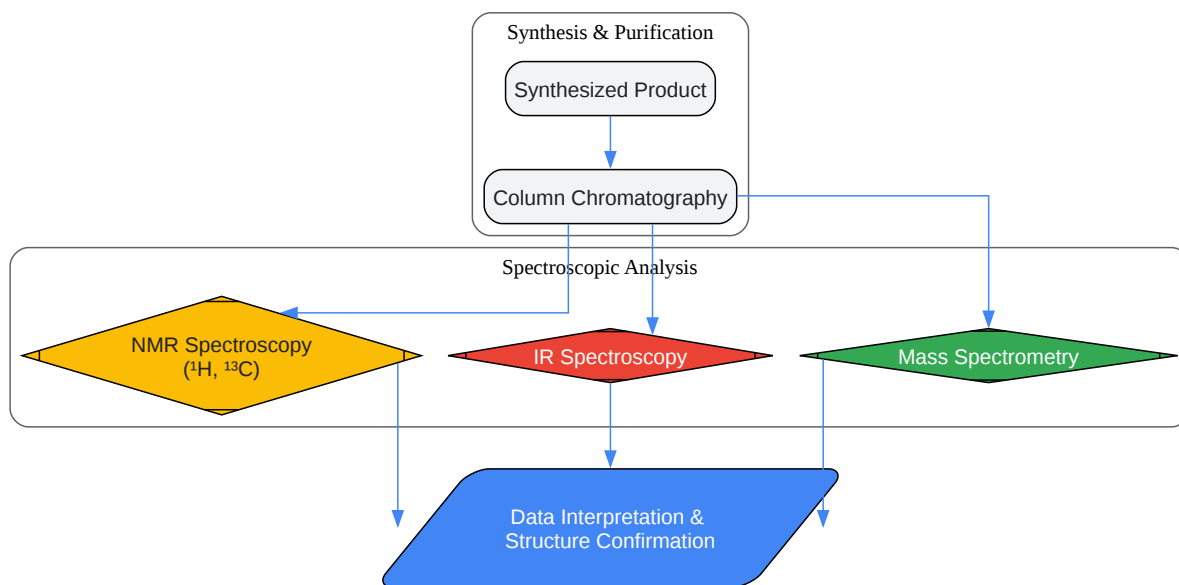
- Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.
- The sample would be introduced directly or via a gas chromatograph (GC-MS).

Visualizations



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Caption: Proposed synthetic pathway for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.



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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

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References

- 1. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C₁₁H₁₀BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]

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